molecular formula C8H14O2 B1428147 2-Methyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid CAS No. 15899-04-4

2-Methyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid

Cat. No.: B1428147
CAS No.: 15899-04-4
M. Wt: 142.2 g/mol
InChI Key: KUYXBNIFEDSVEP-UHFFFAOYSA-N
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Description

2-Methyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C8H14O2. It is a cyclopropane derivative characterized by the presence of a carboxylic acid functional group and two alkyl substituents on the cyclopropane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts. For example, the reaction of 2-methyl-2-(propan-2-yl)cyclopropane with a diazo compound under the influence of a rhodium catalyst can yield the desired carboxylic acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.

    Reduction: Reduction reactions can convert the carboxylic acid group to primary alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction typically produces primary alcohols .

Scientific Research Applications

2-Methyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Methyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. Additionally, the cyclopropane ring’s strain can affect the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxylic acid: Lacks the methyl and isopropyl substituents, making it less sterically hindered.

    2-Methylcyclopropane-1-carboxylic acid: Similar structure but lacks the isopropyl group.

    2-(Propan-2-yl)cyclopropane-1-carboxylic acid: Similar structure but lacks the methyl group.

Uniqueness

2-Methyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid is unique due to the presence of both methyl and isopropyl groups on the cyclopropane ring, which introduces steric hindrance and influences its chemical reactivity and interactions with biological targets .

Properties

IUPAC Name

2-methyl-2-propan-2-ylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-5(2)8(3)4-6(8)7(9)10/h5-6H,4H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYXBNIFEDSVEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CC1C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Methyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid
Reactant of Route 3
2-Methyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid
Reactant of Route 4
2-Methyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid
Reactant of Route 5
2-Methyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid
Reactant of Route 6
2-Methyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid

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